![molecular formula C9H6BrN3O B1372876 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile CAS No. 1072944-45-6](/img/structure/B1372876.png)
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile
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Overview
Description
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is a chemical compound with the CAS Number: 1072944-45-6 . It has a molecular weight of 252.07 . The IUPAC name for this compound is 3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile .
Synthesis Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile is 1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3 .Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile include a molecular weight of 252.07 .Scientific Research Applications
Synthesis and Antibacterial Activity
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile and its derivatives have been utilized in the synthesis of new cyanopyridine derivatives, showing notable antimicrobial activity against a range of aerobic and anaerobic bacteria. These compounds have been studied for their potential as antibacterial agents, with minimal inhibitory concentration values indicating significant efficacy (Bogdanowicz et al., 2013).
Antiprotozoal Activity
The compound has also been used in the synthesis of novel bis-benzamidino imidazo[1,2-a]pyridines, exhibiting strong DNA binding affinity and significant in vitro antiprotozoal activity. These findings suggest its potential for treating diseases caused by protozoan parasites, highlighting its therapeutic possibilities in antiprotozoal drug development (Ismail et al., 2008).
Synthesis of Novel Compounds
This compound has been involved in the synthesis of various heterocyclic compounds, such as Thieno[2,3-b]pyridines, demonstrating its versatility in organic synthesis and the potential for developing new chemical entities with diverse biological activities (Abdelriheem et al., 2015).
Future Directions
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates are summarized . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .
properties
IUPAC Name |
3-bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O/c1-14-7-2-3-13-8(10)5-12-9(13)6(7)4-11/h2-3,5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOYBZCRIUHVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=NC=C(N2C=C1)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674744 |
Source
|
Record name | 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |
CAS RN |
1072944-45-6 |
Source
|
Record name | 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-7-methoxyimidazo[1,2-a]pyridine-8-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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